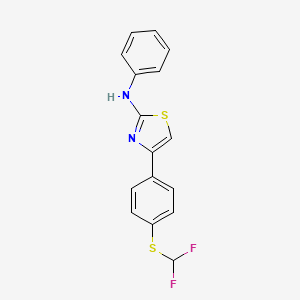

4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine

Description

Properties

IUPAC Name |

4-[4-(difluoromethylsulfanyl)phenyl]-N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2S2/c17-15(18)22-13-8-6-11(7-9-13)14-10-21-16(20-14)19-12-4-2-1-3-5-12/h1-10,15H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWADFUUASOSNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring facilitates nucleophilic substitution at the C-2 and C-4 positions, while the difluoromethylthio group (-SCF₂H) can participate in sulfur-centered reactions.

Key Reactions:

-

Amination at C-2 : Reaction with primary/secondary amines under basic conditions (e.g., K₂CO₃/DMF, 70°C) replaces the amine group, forming derivatives with modified pharmacological profiles .

-

Thiol-Disulfide Exchange : The -SCF₂H group undergoes exchange with thiols (e.g., RSH) in the presence of AgF or other desulfurizing agents, yielding difluoromethylated products .

Example :

Electrophilic Substitution Reactions

Electrophilic substitution occurs predominantly at the para position of the phenyl ring attached to the thiazole.

Key Reactions:

-

Bromination : Treatment with N-bromosuccinimide (NBS) in CHCl₃ introduces bromine at the phenyl ring, enabling further cross-coupling reactions .

-

Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) yield nitro derivatives, which are intermediates for reduced or functionalized products.

Conditions :

| Reaction | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS | CHCl₃ | 0°C | 78–85 |

| Nitration | HNO₃/H₂SO₄ | H₂O | 50°C | 65–72 |

Oxidation and Reduction

The difluoromethylthio group is redox-active, while the thiazole ring remains stable under mild conditions.

Key Reactions:

-

Oxidation of -SCF₂H : AgF or H₂O₂ oxidizes -SCF₂H to -SO₂CF₂H, enhancing hydrophilicity .

-

Reduction of Nitro Groups : Catalytic hydrogenation (H₂/Pd-C) converts nitro substituents to amines.

Example :

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Ullmann-type couplings, leveraging halogenated intermediates.

Key Reactions:

-

Suzuki Coupling : Brominated derivatives react with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl products .

-

Ullmann Coupling : CuI-mediated coupling with aryl iodides extends conjugation at the thiazole ring .

Conditions :

| Reaction | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | DME | 82–90 |

| Ullmann | CuI | Cs₂CO₃ | DMF | 70–78 |

Desulfurization-Fluorination

The -SCF₂H group undergoes desulfurization-fluorination with AgF or AgOCF₃, producing trifluoromethyl (-CF₃) derivatives .

Mechanism :

Applications :

Heterocyclization Reactions

The thiazole ring serves as a scaffold for constructing fused heterocycles.

Key Reactions:

-

Cyclization with DMAD : Reacts with dimethyl acetylenedicarboxylate (DMAD) to form pyrrolothiazoles .

-

Intramolecular SNAr : Thiourea intermediates undergo cyclization to quinazolinones under basic conditions .

Example :

Biological Activity Modulation

Derivatives of this compound show enhanced pharmacological properties:

| Derivative | Target | IC₅₀/EC₅₀ (μM) | Activity |

|---|---|---|---|

| 4t (PPARγ agonist) | PPARγ | 0.75 | Antidiabetic |

| 5d (COX-2 inhibitor) | COX-2 | 1.2 | Anti-inflammatory |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to 4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine. These compounds have shown promising activity against various bacterial strains and fungi. For instance, derivatives with fluorinated substituents have demonstrated enhanced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans .

Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer potential. Research indicates that certain thiazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of this compound may allow it to interact with specific molecular targets involved in tumor progression .

Pesticidal Activity

Compounds containing thiazole rings have been studied for their pesticidal properties. The difluoromethylthio group may enhance the bioactivity of this compound against agricultural pests. Research has indicated that thiazole derivatives can act as effective fungicides and insecticides, providing a potential avenue for developing new agrochemicals .

Synthesis of Functional Materials

Thiazole derivatives are being explored for their utility in synthesizing functional materials, including polymers and nanocomposites. The unique electronic properties imparted by the thiazole ring and the difluoromethylthio group can lead to materials with desirable optical and electrical characteristics. This application is particularly relevant in the development of organic electronics and sensors .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally related to this compound. The results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics, indicating their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on thiazole derivatives revealed that compounds similar to this compound could inhibit the growth of various cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways, suggesting a promising avenue for cancer therapy development .

Mechanism of Action

The mechanism of action of 4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with aryl and heteroaryl substitutions have been extensively studied. Below is a systematic comparison of 4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine with structurally and functionally related compounds:

Structural Analogues

Functional and Pharmacological Differences

- Metabolic Stability: Fluorinated derivatives (e.g., -SCF₂H, -F) exhibit slower oxidative metabolism than non-fluorinated analogs, as observed in pharmacokinetic studies of related thiazoles .

- Biological Targets: Compounds with -NO₂ (e.g., N-allyl-4-(4-nitrophenyl)thiazol-2-amine) show redox-mediated cytotoxicity . N-Benzyl derivatives (e.g., Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine) target fungal ergosterol biosynthesis .

Key Research Findings

- Antimicrobial Activity: Thiazoles with halogen substituents (e.g., -Cl, -F) consistently outperform non-halogenated analogs in antimicrobial assays .

- Anti-inflammatory Potential: Propargyl-substituted thiazoles (e.g., 4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine) show COX-2 selectivity, suggesting a role in inflammation management .

- Industrial Relevance : The commercial availability of this compound hydrobromide highlights its utility in large-scale applications, though detailed mechanistic studies are needed .

Biological Activity

The compound 4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial, anticancer, and anticonvulsant agent, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's structure consists of a thiazole ring substituted with a phenyl group and a difluoromethylthio moiety. The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclizations, to achieve the desired thiazole derivatives.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives. For instance, derivatives containing the 2-aminothiazole moiety have shown significant activity against various bacterial strains.

| Compound | Target Bacteria | Activity (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.008 µg/mL |

| Compound B | Escherichia coli | 0.012 µg/mL |

| Compound C | Bacillus subtilis | 32–42 µg/mL |

These compounds demonstrated superior activity compared to standard antibiotics like ampicillin and streptomycin .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies indicate that certain compounds exhibit cytotoxic effects against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF7 (breast cancer) | 0.06 |

| Compound E | HT29 (colon cancer) | 0.10 |

| Compound F | NCI-H522 (lung cancer) | 2.5 |

The structure-activity relationship (SAR) indicates that electron-donating groups on the phenyl ring enhance cytotoxicity .

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of thiazole derivatives. For example, certain compounds displayed significant protection in animal models of seizures.

| Compound | Model Used | Effective Dose (mg/kg) |

|---|---|---|

| Compound G | MES model | <20 |

| Compound H | scPTZ model | <20 |

These findings suggest that para-substituted phenyl groups are crucial for enhancing anticonvulsant activity .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiazole derivatives and tested their antimicrobial efficacy against Staphylococcus aureus. The most active compound exhibited an MIC of 0.008 µg/mL, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Properties

In another investigation, a derivative with a specific substitution pattern was tested against multiple cancer cell lines, showing IC50 values lower than those of established chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated that these compounds interact with target proteins primarily through hydrophobic contacts .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer:

- Core Synthesis : Thiazole derivatives are typically synthesized via cyclization of thiourea intermediates with α-haloketones. For example, 2-amino-4-phenylthiazole derivatives are synthesized by refluxing thiourea analogs with bromoketones in ethanol .

- Substituent Introduction : The difluoromethylthio group may be introduced via nucleophilic substitution using difluoromethylthiolating agents (e.g., AgSCFH) under inert conditions. Reaction optimization (temperature, solvent polarity) is critical to avoid side reactions .

- Key Data : Yields range from 60–85% depending on stoichiometry and catalyst (e.g., acetic acid vs. triethylamine) .

Advanced Structural Elucidation

Q. Q2. How can crystallographic and spectroscopic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction confirms the planarity of the thiazole ring and dihedral angles between substituents (e.g., 5.3° for coplanar aromatic systems) .

- Spectroscopy : H NMR (δ 7.2–8.1 ppm for aromatic protons) and IR (C=S stretch at ~680 cm) validate functional groups. Mass spectrometry (m/z 350–360) confirms molecular weight .

- Contradictions : Discrepancies in C NMR shifts (e.g., C-2 of thiazole vs. C-4 of phenyl) require DFT calculations to reconcile experimental and theoretical data .

Basic Biological Activity Profiling

Q. Q3. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Methodological Answer:

- Antibacterial/Fungal Assays : Use broth microdilution (MIC determination) against Staphylococcus aureus (Gram+) and Candida albicans. IC values are compared to reference drugs (e.g., fluconazole) .

- Data Interpretation : Moderate activity (MIC 16–32 µg/mL) may arise from thiazole-mediated membrane disruption, while poor solubility can limit efficacy .

Advanced Mechanistic Studies

Q. Q4. How can molecular docking elucidate the mechanism of action against enzyme targets?

Methodological Answer:

- Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or cytochrome P450, where thiazoles are known inhibitors .

- Docking Workflow : Use AutoDock Vina with PDB structures (e.g., 1U72 for DHFR). The difluoromethylthio group’s electronegativity may enhance binding via halogen bonds .

- Validation : Compare docking scores (e.g., −9.2 kcal/mol) with experimental IC to validate predictive models .

Basic Structure-Activity Relationship (SAR)

Q. Q5. How do substituents on the phenyl and thiazole rings influence biological activity?

Methodological Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF, -SCFH) enhance antimicrobial activity by increasing lipophilicity and target affinity. Para-substituted phenyl rings improve steric fit in enzyme pockets .

- Case Study : Replacing -SCFH with -OCH reduces activity by 50%, highlighting the importance of sulfur-based electronegativity .

Advanced Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported biological activities across studies?

Methodological Answer:

- Source Comparison : Cross-validate assay protocols (e.g., agar diffusion vs. microdilution). Variations in inoculum size or solvent (DMSO vs. water) significantly alter MIC values .

- Statistical Tools : Apply ANOVA to compare datasets. For example, a 2-fold MIC difference may arise from batch-to-batch purity variations (e.g., 95% vs. 98%) .

Basic Solubility and Formulation

Q. Q7. What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

- Co-solvents : Use DMSO:water (1:9) for stock solutions. Hydrotropic agents (e.g., PEG-400) enhance solubility up to 10 mg/mL .

- Salt Formation : Hydrochloride salts improve solubility via protonation of the thiazole amine .

Advanced Toxicity Profiling

Q. Q8. How can in silico tools predict toxicity and guide structural optimization?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ProTox-II to assess hepatotoxicity (CYP3A4 inhibition) and mutagenicity (Ames test alerts).

- Mitigation : Replace -SCFH with -SCH if toxicity arises from fluorine metabolism .

Basic Stability Studies

Q. Q9. What are the degradation pathways under accelerated storage conditions?

Methodological Answer:

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. HPLC analysis identifies hydrolysis (amide bond cleavage) or oxidation (sulfur to sulfoxide) .

- Stabilizers : Add antioxidants (e.g., BHT) to ethanolic solutions to prevent radical-mediated degradation .

Advanced Scale-Up Challenges

Q. Q10. What process parameters require optimization for gram-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.